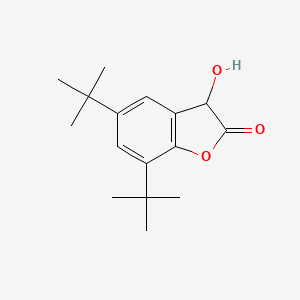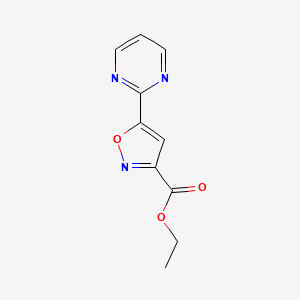
methyl 3-(4-(hydroxymethyl)phenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl 3-(4-(hydroxymethyl)phenyl)propanoate is an organic compound that belongs to the class of cinnamate esters. It is characterized by the presence of a hydroxymethyl group attached to the cinnamate backbone. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
methyl 3-(4-(hydroxymethyl)phenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 4-hydroxycinnamic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, where the mixture is heated to boiling and maintained at that temperature for an extended period .
Industrial Production Methods
In industrial settings, the production of methyl 4-hydroxymethylhydrocinnamate often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions helps achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
methyl 3-(4-(hydroxymethyl)phenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The cinnamate double bond can be reduced to form a saturated ester.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alkyl halides and strong bases are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 4-carboxycinnamate.
Reduction: Formation of methyl 4-hydroxymethylhydrocinnamate.
Substitution: Formation of various substituted cinnamate esters depending on the reagents used.
Aplicaciones Científicas De Investigación
methyl 3-(4-(hydroxymethyl)phenyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which methyl 4-hydroxymethylhydrocinnamate exerts its effects involves interactions with specific molecular targets and pathways. For example, it can inhibit the activity of certain enzymes by binding to their active sites. Additionally, it may modulate signaling pathways involved in cellular processes such as inflammation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-hydroxycinnamate: Similar structure but lacks the hydroxymethyl group.
Methyl 3-hydroxycinnamate: Hydroxyl group is positioned differently on the aromatic ring.
Methyl 4-hydroxy-3-methoxycinnamate: Contains an additional methoxy group.
Uniqueness
methyl 3-(4-(hydroxymethyl)phenyl)propanoate is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
Propiedades
Fórmula molecular |
C11H14O3 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
methyl 3-[4-(hydroxymethyl)phenyl]propanoate |
InChI |
InChI=1S/C11H14O3/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-5,12H,6-8H2,1H3 |
Clave InChI |
SKQCXBPBEZCQEL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCC1=CC=C(C=C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Ethyl Spiro[2.5]octane-1-carboxylate](/img/structure/B8626194.png)





![4-[(3,5-Difluorophenyl)methoxy]-3-nitropyridine](/img/structure/B8626243.png)



